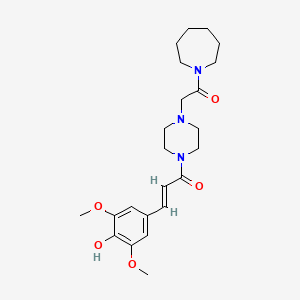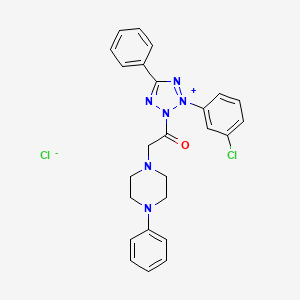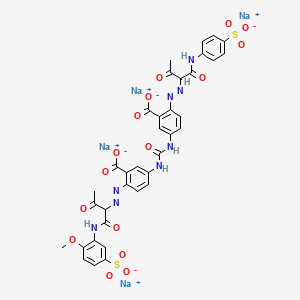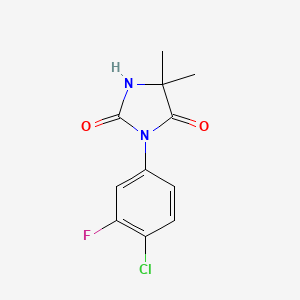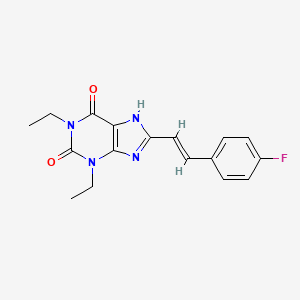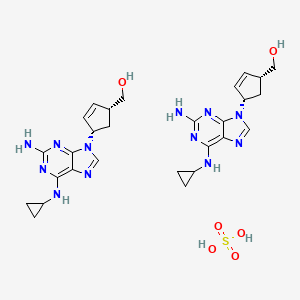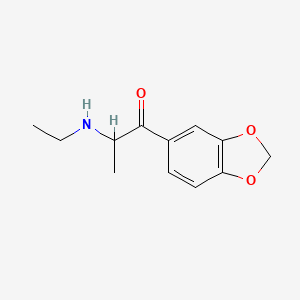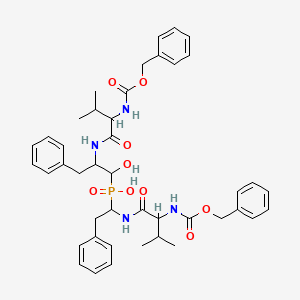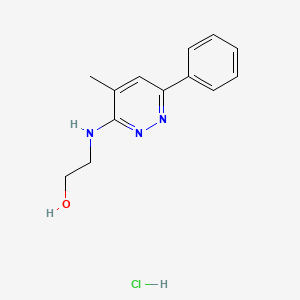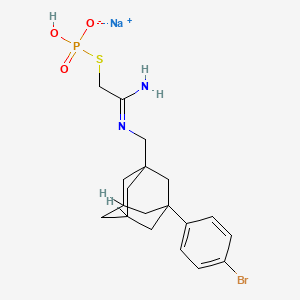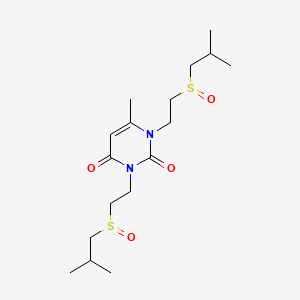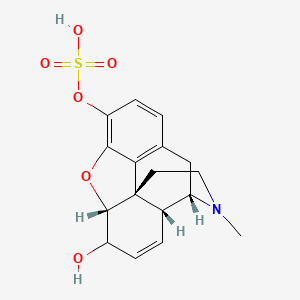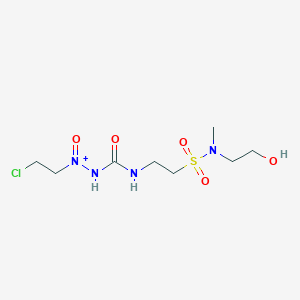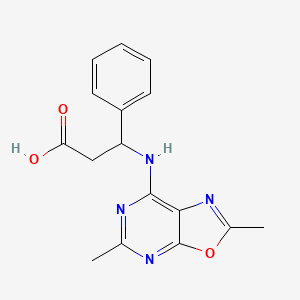
beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid: is a complex organic compound featuring an oxazolo[5,4-d]pyrimidine scaffold. This structure is often utilized as a pharmacophore and structural element in a variety of compounds that are active against diverse molecular targets . The compound’s unique structure allows it to interact with various biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[5,4-d]pyrimidines, including beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
化学反应分析
Types of Reactions: Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazolo[5,4-d]pyrimidine scaffold allows it to bind to kinase enzymes, inhibiting their activity and affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and antiviral activity.
相似化合物的比较
- 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]acetic acid
- 7-Amino-oxazolo[5,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid stands out due to its unique benzenepropanoic acid moiety, which can enhance its binding affinity and specificity for certain molecular targets . This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
属性
CAS 编号 |
102248-99-7 |
|---|---|
分子式 |
C16H16N4O3 |
分子量 |
312.32 g/mol |
IUPAC 名称 |
3-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N4O3/c1-9-17-15(14-16(18-9)23-10(2)19-14)20-12(8-13(21)22)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,21,22)(H,17,18,20) |
InChI 键 |
PWWYBFJYOUYXFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


